molecular formula C11H16O2S B8422057 4-Isobutyl-3,5-dimethylthiophene-2-carboxylic acid

4-Isobutyl-3,5-dimethylthiophene-2-carboxylic acid

Cat. No.: B8422057
M. Wt: 212.31 g/mol
InChI Key: ISTNWBYTRLJCEN-UHFFFAOYSA-N
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Description

4-Isobutyl-3,5-dimethylthiophene-2-carboxylic acid is a thiophene derivative characterized by its unique structure, which includes an isobutyl group and two methyl groups attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 4-Isobutyl-3,5-dimethylthiophene-2-carboxylic acid, typically involves heterocyclization reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions:

Industrial Production Methods: Industrial production of thiophene derivatives often employs scalable and efficient synthetic routes. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common due to their mild reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions: 4-Isobutyl-3,5-dimethylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Isobutyl-3,5-dimethylthiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isobutyl-3,5-dimethylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Comparison: 4-Isobutyl-3,5-dimethylthiophene-2-carboxylic acid is unique due to the presence of both isobutyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to simpler thiophene derivatives, it may exhibit enhanced stability, solubility, and specific interactions with molecular targets .

Properties

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

3,5-dimethyl-4-(2-methylpropyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C11H16O2S/c1-6(2)5-9-7(3)10(11(12)13)14-8(9)4/h6H,5H2,1-4H3,(H,12,13)

InChI Key

ISTNWBYTRLJCEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1CC(C)C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Isobutyl-3,5-dimethyl-thiophene-2-carboxylic acid is prepared from 4-isobutyl-5-methyl-thiophene-2-carboxylic acid in analogy to Intermediate A2; LC-MS: tR=0.97 min, [M+1+CH3CN]=254.26; 1H NMR (CDCl3): δ 2.46 (s, 3H), 2.39 (s, 3H), 2.36 (d, J=7.0 Hz, 2H), 1.78 (hept, J=7.0 Hz, 1H), 0.91 (d, J=7.0 Hz, 6H).
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